Thaliadanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

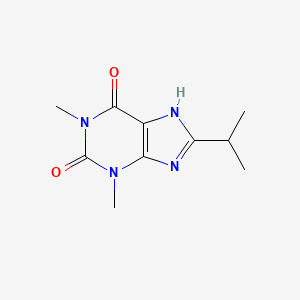

Thaliadanine, also known as thalidomide, is a compound with a complex history and significant impact on medical science. Initially introduced as a sedative and anti-nausea medication in the 1950s, it was later found to cause severe birth defects when taken during pregnancy. Despite its tragic past, thalidomide has been repurposed and is now used to treat various conditions, including multiple myeloma and erythema nodosum leprosum .

準備方法

Synthetic Routes and Reaction Conditions

Thalidomide is synthesized through a multi-step process. The synthesis begins with the reaction of phthalic anhydride with ammonium hydroxide to form phthalimide. This intermediate is then reacted with potassium cyanide and ammonium carbonate to produce phthalimidoglutarimide. The final step involves the cyclization of phthalimidoglutarimide to form thalidomide .

Industrial Production Methods

Industrial production of thalidomide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production facilities must adhere to Good Manufacturing Practices (GMP) to prevent contamination and ensure the safety of the medication .

化学反応の分析

Types of Reactions

Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is known to be stable under normal conditions but can hydrolyze in the presence of strong acids or bases .

Common Reagents and Conditions

Common reagents used in the reactions involving thalidomide include hydrochloric acid for hydrolysis and hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of thalidomide include phthalic acid and glutarimide derivatives. These products result from the breakdown of the thalidomide molecule under specific conditions .

科学的研究の応用

Thalidomide has found applications in various fields of scientific research. In chemistry, it is used as a model compound to study the effects of chirality and racemization. In biology, thalidomide is used to investigate the mechanisms of teratogenicity and its impact on embryonic development .

In medicine, thalidomide is used to treat multiple myeloma, a type of blood cancer, and erythema nodosum leprosum, a complication of leprosy. It has also shown promise in treating other conditions, such as Crohn’s disease and HIV-related complications . In industry, thalidomide is used in the development of new drugs and therapeutic agents .

作用機序

Thalidomide exerts its effects through multiple mechanisms. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival . This action results in the inhibition of angiogenesis, the process by which new blood vessels form, and the modulation of the immune response .

Thalidomide also affects the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation. By reducing TNF-α levels, thalidomide helps to alleviate inflammatory conditions .

類似化合物との比較

Similar compounds include lenalidomide and pomalidomide, which are also used to treat multiple myeloma and other conditions .

Similar Compounds

Lenalidomide: More potent than thalidomide with fewer side effects.

Pomalidomide: Similar to lenalidomide but with a different side effect profile.

Thalidomide’s uniqueness lies in its historical significance and its broad range of applications despite its initial adverse effects. Its ability to modulate the immune system and inhibit angiogenesis makes it a valuable therapeutic agent in various medical conditions .

特性

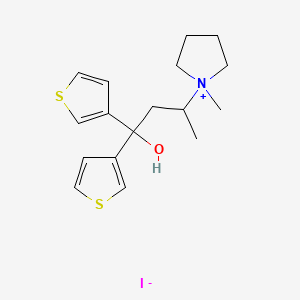

CAS番号 |

31199-54-9 |

|---|---|

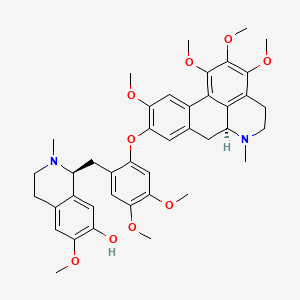

分子式 |

C41H48N2O9 |

分子量 |

712.8 g/mol |

IUPAC名 |

(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C41H48N2O9/c1-42-12-10-22-16-32(45-3)30(44)19-26(22)28(42)15-24-18-33(46-4)35(48-6)21-31(24)52-36-17-23-14-29-37-25(11-13-43(29)2)39(49-7)41(51-9)40(50-8)38(37)27(23)20-34(36)47-5/h16-21,28-29,44H,10-15H2,1-9H3/t28-,29-/m0/s1 |

InChIキー |

HSYATSIKOGRUDZ-VMPREFPWSA-N |

異性体SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |

正規SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

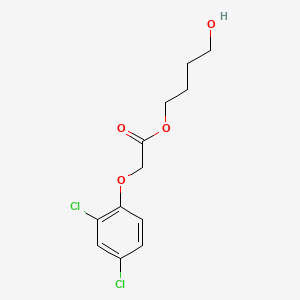

![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)